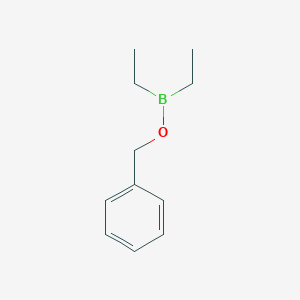
Benzyl diethylborinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl diethylborinate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a benzyl group attached to a boron atom, which is further bonded to two ethyl groups. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl diethylborinate can be synthesized through several methods. One common approach involves the reaction of benzylboronic acid with diethylborane. This reaction typically occurs under mild conditions and can be catalyzed by transition metals such as palladium or nickel. Another method involves the hydroboration of benzyl-substituted alkenes with diethylborane, followed by oxidation to yield the desired product .
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale hydroboration processes. These processes often employ continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as rhodium or iridium complexes can enhance the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl diethylborinate undergoes a variety of chemical reactions, including:
Reduction: It can be reduced to form benzylborane, which can further react to form other organoboron compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Benzylboronic acid, benzyl alcohol.
Reduction: Benzylborane.
Substitution: Various benzyl-substituted derivatives.
Applications De Recherche Scientifique
Benzyl diethylborinate has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of benzyl diethylborinate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as hydroboration and cross-coupling. The benzyl group provides additional stability through resonance effects, enhancing the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzylboronic acid
- Benzylborane
- Diethylborane
Comparison
Benzyl diethylborinate is unique due to its dual functionality, combining the reactivity of both benzyl and diethylboron groups. This allows it to participate in a wider range of reactions compared to benzylboronic acid or benzylborane, which have more limited reactivity .
Propriétés
Numéro CAS |
93130-39-3 |
|---|---|
Formule moléculaire |
C11H17BO |
Poids moléculaire |
176.07 g/mol |
Nom IUPAC |
diethyl(phenylmethoxy)borane |
InChI |
InChI=1S/C11H17BO/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
RATQTDXRQDJYPH-UHFFFAOYSA-N |
SMILES canonique |
B(CC)(CC)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
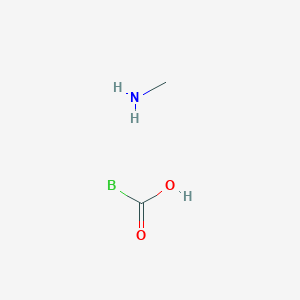
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
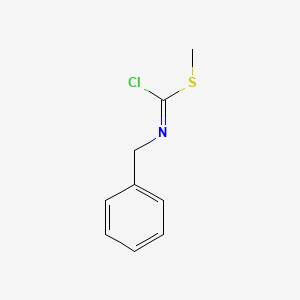
![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)
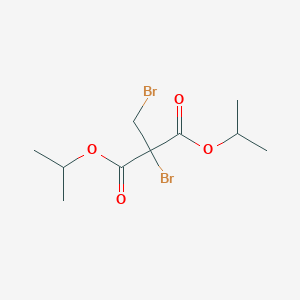
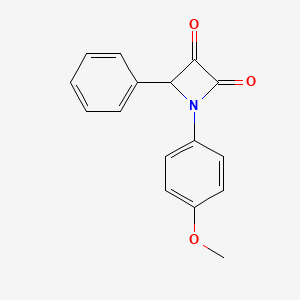
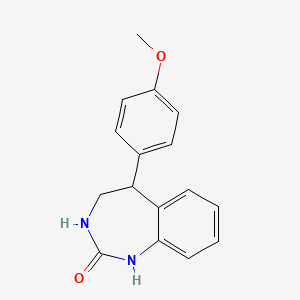

![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
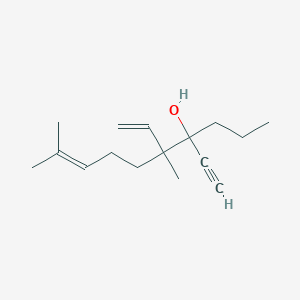
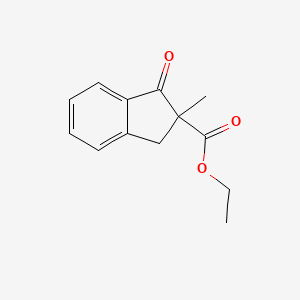
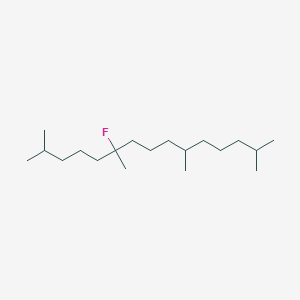
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
